2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfanyl group, a chloro substituent, and a naphthalen-2-yl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-chloropyrimidine with benzyl mercaptan under basic conditions.
Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be introduced via a nucleophilic substitution reaction using naphthalen-2-amine.
Final Coupling: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-5-chloropyrimidine: Lacks the naphthalen-2-yl group.
5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide: Lacks the benzylsulfanyl group.
2-(benzylsulfanyl)-N-(naphthalen-2-yl)pyrimidine-4-carboxamide: Lacks the chloro substituent.
Uniqueness
2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide is unique due to the combination of its benzylsulfanyl, chloro, and naphthalen-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H16ClN3OS |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-naphthalen-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-13-24-22(28-14-15-6-2-1-3-7-15)26-20(19)21(27)25-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,25,27) |
InChI Key |
BBZDYGBSYUPFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3)Cl |
Origin of Product |
United States |
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